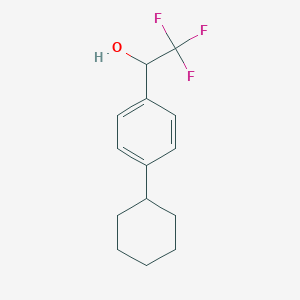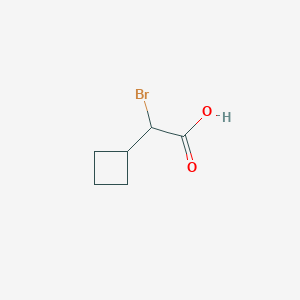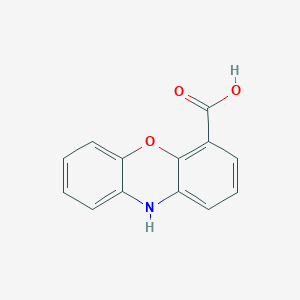
Antibacterial agent 33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 33 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has garnered significant attention in the scientific community due to its unique mechanism of action and broad-spectrum efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 33 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and a carbonyl compound. Subsequent steps may involve cyclization, functional group modifications, and purification processes. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is typically purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 33 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles like ammonia or amines, solvents like ethanol or acetone.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Antibacterial agent 33 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and evaluate the efficacy of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mécanisme D'action
Antibacterial agent 33 can be compared with other similar compounds such as penicillin, cephalosporin, and vancomycin. While all these compounds target bacterial cell wall synthesis, this compound is unique due to its ability to overcome resistance mechanisms that affect other antibiotics. For instance, it remains effective against bacteria that produce beta-lactamase enzymes, which degrade penicillin and cephalosporin.
Comparaison Avec Des Composés Similaires
- Penicillin
- Cephalosporin
- Vancomycin
- Daptomycin
Propriétés
Formule moléculaire |
C12H17N5O6S |
|---|---|
Poids moléculaire |
359.36 g/mol |
Nom IUPAC |
[(2S,5R)-7-oxo-2-[5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H17N5O6S/c18-12-16-6-7(17(12)23-24(19,20)21)3-4-9(16)11-15-14-10(22-11)8-2-1-5-13-8/h7-9,13H,1-6H2,(H,19,20,21)/t7-,8+,9+/m1/s1 |
Clé InChI |
KHYMPNFZHMCNDP-VGMNWLOBSA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=NN=C(O2)[C@@H]3CC[C@@H]4CN3C(=O)N4OS(=O)(=O)O |
SMILES canonique |
C1CC(NC1)C2=NN=C(O2)C3CCC4CN3C(=O)N4OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)







![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)

